1-Bromo-4-iodo-2,5-dimethylbenzene
Overview
Description
1-Bromo-4-iodo-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, 2, and 5 are substituted by bromine, iodine, and two methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2,5-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2,5-dimethylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and an iodinating agent like iodine (I2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Coupling Products: Products include biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Bromo-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodo-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a benzenonium ion intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1-Bromo-2,5-dimethylbenzene
- 1-Iodo-2,5-dimethylbenzene
- 1,4-Dibromo-2,5-dimethylbenzene
- 1,4-Diiodo-2,5-dimethylbenzene
Uniqueness: 1-Bromo-4-iodo-2,5-dimethylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen substituent. This dual halogenation allows for more versatile chemical transformations and applications in synthesis .
Properties
IUPAC Name |
1-bromo-4-iodo-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZWMGXMSNEZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598680 | |
Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699119-05-6 | |
Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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